Superior Uterotonic Potency of Oxytocin Acetate Compared to Carbetocin in Human Myometrial Tissue
In a direct ex vivo comparison using human myometrial strips from cesarean deliveries, oxytocin acetate (reported as oxytocin) exhibited significantly higher potency than the long‑acting analog carbetocin [1]. The EC50 value for oxytocin was 5,340 pM, whereas carbetocin required 12,090 pM to achieve half‑maximal contraction, representing a 2.26‑fold difference in potency [1]. This head‑to‑head finding is critical for studies requiring maximal receptor activation at low concentrations or for modeling physiological responses where carbetocin's reduced potency and altered signaling profile would confound interpretation [2].
| Evidence Dimension | Ex vivo contractile potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5,340 pM |
| Comparator Or Baseline | Carbetocin: EC50 = 12,090 pM |
| Quantified Difference | Oxytocin is 2.26-fold more potent than carbetocin (lower EC50 indicates higher potency) |
| Conditions | Human myometrial strips from cesarean deliveries; contractile response measured as amplitude |
Why This Matters
Researchers selecting a uterotonic reference agonist must prioritize oxytocin acetate over carbetocin when high potency and native receptor‑coupling efficiency are required for mechanistic studies.
- [1] Cherepanov SM, et al. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin. PLoS One. 2023;18(2):e0281363. View Source
- [2] Passoni I, et al. Carbetocin is a functional selective Gq agonist that does not promote oxytocin receptor recycling after inducing β‑arrestin‑independent internalisation. Br J Pharmacol. 2016;173(17):2594-2605. View Source
